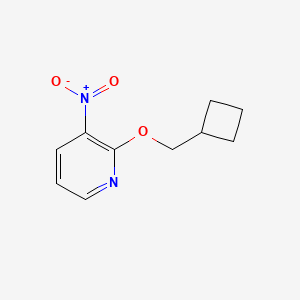
2-(Cyclobutylmethoxy)-3-nitropyridine
Übersicht
Beschreibung
2-(Cyclobutylmethoxy)-3-nitropyridine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Cyclobutylmethoxy)-3-nitropyridine is a synthetic compound with potential biological activities, particularly in medicinal chemistry. Its structure, featuring a nitro group and a cyclobutylmethoxy substituent, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2O2
- CAS Number : 1049729-98-7
The presence of the nitro group (–NO₂) is significant for its biological activity, as it can participate in redox reactions and influence the compound's reactivity with biomolecules.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction within biological systems. This reduction can lead to the generation of reactive intermediates that interact with cellular macromolecules, potentially resulting in:
- Antimicrobial Activity : Nitro compounds are known for their ability to induce oxidative stress in microorganisms, leading to cell death. This mechanism is particularly relevant for pathogens such as Helicobacter pylori and Mycobacterium tuberculosis .
- Antineoplastic Effects : The compound may exhibit cytotoxic properties against cancer cells through similar mechanisms involving redox reactions that disrupt cellular functions .
Biological Activity Overview
Research has shown that nitro-substituted pyridines often possess a range of biological activities. The following table summarizes some of the key activities associated with this compound and related compounds:
Case Studies
-
Antimicrobial Activity :
A study examined the antimicrobial efficacy of various nitro-substituted compounds, including derivatives of pyridine. Results indicated that compounds with a nitro group exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating bacterial infections . -
Cytotoxicity Against Cancer Cells :
Research focused on the cytotoxic effects of nitropyridines revealed that several derivatives induced apoptosis in cancer cell lines through oxidative stress mechanisms. This suggests that this compound may also have similar anticancer properties, warranting further investigation into its therapeutic potential .
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-5-2-6-11-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBFASYAQYMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















